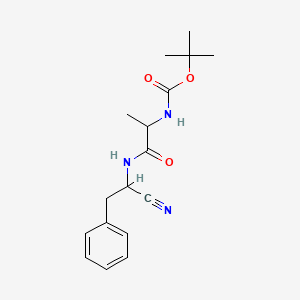
rel-tert-Butyl((S)-1-(((S)-1-Cyano-2-phenylethyl)amino)-1-oxopropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-[(S)-1-Ciano-2-feniletilamino]-1-oxopropan-2-ilcarbamato de tert-butilo es un compuesto orgánico complejo que presenta un grupo tert-butilo, un grupo ciano y un grupo feniletilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica el uso de hidroperóxido de tert-butilo y cianuro de bencilo en condiciones libres de metales . La reacción procede suavemente con la oxidación del enlace Csp3–H, la escisión del enlace C–CN y la formación del enlace C–O en una sola etapa.
Métodos de producción industrial
La producción industrial de este compuesto puede utilizar sistemas de microreactores de flujo, que ofrecen un enfoque más eficiente, versátil y sostenible en comparación con los procesos por lotes tradicionales . Estos sistemas permiten un control preciso de las condiciones de reacción, lo que conduce a mayores rendimientos y menos residuos.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-1-[(S)-1-Ciano-2-feniletilamino]-1-oxopropan-2-ilcarbamato de tert-butilo puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando hidroperóxido de tert-butilo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores comunes.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente involucrando los grupos ciano y feniletilamino.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen hidroperóxido de tert-butilo para la oxidación y varios agentes reductores para las reacciones de reducción. Las reacciones de sustitución pueden involucrar nucleófilos o electrófilos dependiendo del producto deseado.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos.
Aplicaciones Científicas De Investigación
(S)-1-[(S)-1-Ciano-2-feniletilamino]-1-oxopropan-2-ilcarbamato de tert-butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza en la síntesis de moléculas orgánicas complejas y como reactivo en varias reacciones químicas.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar procesos e interacciones biológicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual (S)-1-[(S)-1-Ciano-2-feniletilamino]-1-oxopropan-2-ilcarbamato de tert-butilo ejerce sus efectos involucra interacciones con objetivos y vías moleculares específicas. El grupo tert-butilo, por ejemplo, puede influir en la reactividad y estabilidad del compuesto . Los grupos ciano y feniletilamino pueden interactuar con moléculas biológicas, afectando varias vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
(S)-1-[(S)-1-Ciano-2-feniletilamino]-1-oxopropan-2-ilcarbamato de tert-butilo : comparte similitudes con otros ésteres de tert-butilo y compuestos que contienen ciano.
TERT-BUTANESULFINAMIDA: Se utiliza en la síntesis de N-heterociclos a través de sulfiniminas.
TERT-BUTIL NITRITO: Se utiliza en la síntesis de N-nitrosaminas y otras transformaciones.
Unicidad
La singularidad de (S)-1-[(S)-1-Ciano-2-feniletilamino]-1-oxopropan-2-ilcarbamato de tert-butilo radica en su combinación de grupos funcionales, que confieren reactividad distinta y aplicaciones potenciales. La presencia de ambos grupos ciano y feniletilamino, junto con el éster de tert-butilo, lo convierte en un compuesto versátil en varios contextos químicos y biológicos.
Propiedades
IUPAC Name |
tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(19-16(22)23-17(2,3)4)15(21)20-14(11-18)10-13-8-6-5-7-9-13/h5-9,12,14H,10H2,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBFBCYQVFFAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12318736.png)

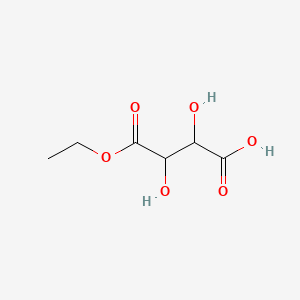
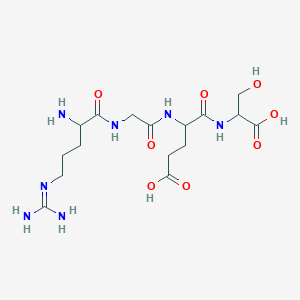
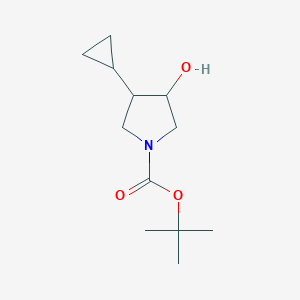
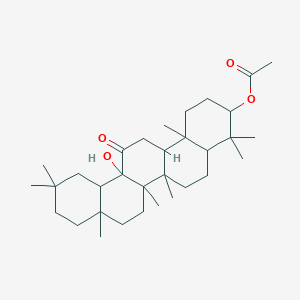
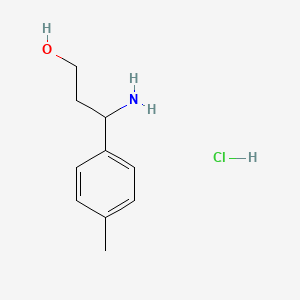
![6-({6-Oxo-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-diene-11-carbonyl}amino)hexanoic acid](/img/structure/B12318791.png)
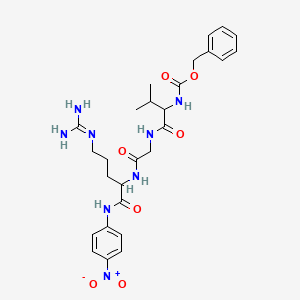
![2-(6,16-Dihydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12318795.png)
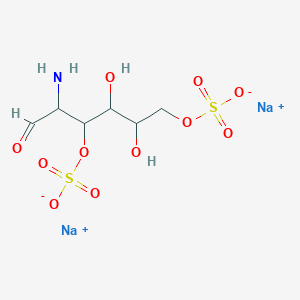
![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318808.png)
![(5,6-Diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318820.png)
